molecular formula C11H13NO2 B2737927 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one CAS No. 1865196-56-0

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

Cat. No. B2737927
CAS RN: 1865196-56-0
M. Wt: 191.23
InChI Key: JMYLZIQKVILZRB-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones are a type of furan derivatives . Furan derivatives are very important compounds in chemistry, biology, medicine, and materials science . They play an important role in modern organic and medicinal chemistry .


Synthesis Analysis

The synthesis of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones is based on the oxidative dearomatization of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones .


Molecular Structure Analysis

The cyclization step in the synthesis of these compounds is related to the Paal–Knorr synthesis, but the furan ring formation is accompanied in this case by a formal shift of the double bond through the formation of a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system or its surrogate .


Chemical Reactions Analysis

The reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .

Scientific Research Applications

Synthesis and Chemical Properties

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one and its derivatives are of significant interest due to their potential applications in medicinal chemistry and drug discovery. For instance, the development of a palladium-catalyzed dearomative azaspirocyclization technique has enabled the synthesis of 1-azaspirocyclic compounds from bromoarenes bearing an aminoalkyl group with N-tosylhydrazones. This method allows for the introduction of carbon substituents, achieving the convergent synthesis of 1-azaspirocycles with furan, thiophene, and naphthalene cores, leading to compounds that could be further elaborated into 1-azaspirocyclopentenones (Yanagimoto et al., 2021).

Additionally, the Reformatsky reaction has been utilized to generate 3-aryl-2-phenylamino-2-azaspirocycles from methyl 1-bromocycloalkane-1-carboxylates and aromatic aldehyde phenyl- and benzoylhydrazones. This reaction has also led to the formation of compounds like 4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one, demonstrating the versatility of furan derivatives in synthesizing complex molecular structures (Shchepin et al., 2007).

Applications in Drug Discovery

The structural complexity and unique properties of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one derivatives have been explored for potential therapeutic applications. For example, derivatives of this compound have been identified as selective agonists of the α7 neuronal nicotinic acetylcholine receptor, showing promise for the treatment of cognitive impairment associated with neurological disorders, such as schizophrenia. These compounds exhibit marked selectivity for the central nervous system over the peripheral nervous system, which is crucial for their potential therapeutic use (Mazurov et al., 2012).

properties

IUPAC Name

1-(furan-2-yl)-2-azaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-11(5-1-2-6-11)9(12-10)8-4-3-7-14-8/h3-4,7,9H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYLZIQKVILZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(NC2=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

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